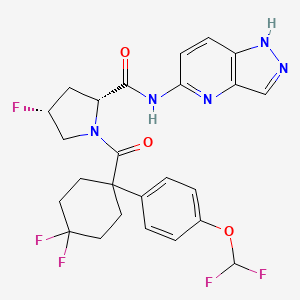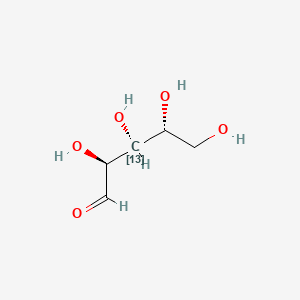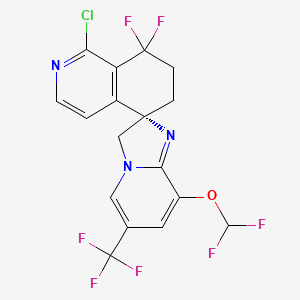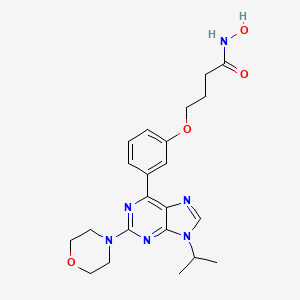
Hdac-IN-43
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hdac-IN-43 is a compound that functions as an inhibitor of histone deacetylases. Histone deacetylases are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. Inhibitors of histone deacetylases have gained significant attention due to their potential therapeutic applications, particularly in cancer treatment, where they can induce cell cycle arrest, differentiation, and apoptosis in cancer cells .
準備方法
The synthesis of Hdac-IN-43 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its inhibitory activity. The synthetic route typically includes:
Formation of the core structure: This involves the use of specific starting materials and reagents to construct the basic framework of the compound.
Functionalization: Introduction of various functional groups that are essential for the compound’s activity. This step may involve reactions such as alkylation, acylation, or amination.
Purification: The final product is purified using techniques such as chromatography to ensure its purity and potency.
Industrial production methods for this compound would involve scaling up these synthetic routes while ensuring consistency, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using automated synthesis equipment, and implementing stringent quality control measures.
化学反応の分析
Hdac-IN-43 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, which can be achieved using reagents like halogens or nucleophiles.
Hydrolysis: Breaking down the compound using water, often in the presence of an acid or base.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives of the original compound with modified functional groups.
科学的研究の応用
Hdac-IN-43 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of histone deacetylase inhibition and to develop new inhibitors with improved efficacy and selectivity.
Biology: Employed in research to understand the role of histone deacetylases in gene regulation, chromatin remodeling, and cellular processes such as differentiation and apoptosis.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, particularly cancer, where it can induce cell cycle arrest, differentiation, and apoptosis in cancer cells. It is also being explored for its potential in treating neurodegenerative diseases and inflammatory conditions.
Industry: Utilized in the development of new drugs and therapeutic agents, as well as in the production of research reagents and diagnostic tools
作用機序
Hdac-IN-43 exerts its effects by inhibiting the activity of histone deacetylases. This inhibition leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure and increased gene expression. The molecular targets of this compound include various histone deacetylase isoforms, which are involved in regulating gene expression, cell cycle progression, and apoptosis. The pathways affected by this compound include those related to cell proliferation, differentiation, and survival .
類似化合物との比較
Hdac-IN-43 is one of many histone deacetylase inhibitors, and it is unique in its specific structure and functional groups that confer its inhibitory activity. Similar compounds include:
Trichostatin A: A well-known histone deacetylase inhibitor with a different core structure and functional groups.
Vorinostat: Another histone deacetylase inhibitor that has been approved for the treatment of certain types of cancer.
Romidepsin: A cyclic peptide that inhibits histone deacetylases and is used in cancer therapy.
Panobinostat: A pan-histone deacetylase inhibitor with broad-spectrum activity against various histone deacetylase isoforms .
This compound is unique in its specific binding affinity and selectivity for certain histone deacetylase isoforms, which may result in different therapeutic effects and side effect profiles compared to other inhibitors.
特性
分子式 |
C22H28N6O4 |
|---|---|
分子量 |
440.5 g/mol |
IUPAC名 |
N-hydroxy-4-[3-(2-morpholin-4-yl-9-propan-2-ylpurin-6-yl)phenoxy]butanamide |
InChI |
InChI=1S/C22H28N6O4/c1-15(2)28-14-23-20-19(24-22(25-21(20)28)27-8-11-31-12-9-27)16-5-3-6-17(13-16)32-10-4-7-18(29)26-30/h3,5-6,13-15,30H,4,7-12H2,1-2H3,(H,26,29) |
InChIキー |
JSFJWFPAULATEH-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C=NC2=C(N=C(N=C21)N3CCOCC3)C4=CC(=CC=C4)OCCCC(=O)NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


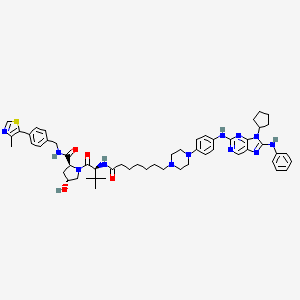

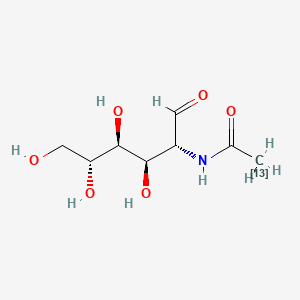
![N-[9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]acetamide](/img/structure/B12399552.png)
![[(2R,4R,5R)-4-acetyloxy-3-fluoro-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B12399557.png)
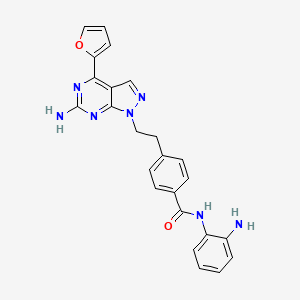
![4-[5-[2,2-dimethyl-4-(4-methylphenyl)chromen-6-yl]-1H-pyrrol-2-yl]benzoic acid](/img/structure/B12399568.png)
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B12399582.png)

![[4-[(8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-2-yl]piperazin-1-yl]-[(2S)-1-(quinoline-2-carbonyl)pyrrolidin-2-yl]methanone](/img/structure/B12399588.png)
